1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene
Description
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene (CAS: 1215071-17-2) is a polyhalogenated aromatic compound with the molecular formula C₇H₃BrF₂NO₂ and a molecular weight of 235.23 g/mol . It features a benzene ring substituted with bromine (position 1), fluorine (positions 2 and 4), a methyl group (position 3), and a nitro group (position 5). This unique substitution pattern confers distinct electronic and steric properties, making it relevant in synthetic chemistry for applications such as agrochemicals, pharmaceuticals, and materials science.
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQHSNBEJANMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene can be synthesized through several chemical reactions. One common method involves the bromination of 2,4-difluoro-3-methyl-5-nitrobenzene under controlled conditions. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Reduction: Products include 1-bromo-2,4-difluoro-3-methyl-5-aminobenzene.
Oxidation: Products include 1-bromo-2,4-difluoro-3-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
1-Bromo-2,4-difluoro-5-nitrobenzene
- Molecular Formula: C₆H₂BrF₂NO₂
- Molecular Weight : 253.00 g/mol (estimated)
- Key Differences :
- Impact on Reactivity :
- The electron-withdrawing fluorine and nitro groups dominate reactivity, directing electrophilic substitution to meta/para positions.
1-Bromo-3-methyl-5-nitrobenzene
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight : ~216.03 g/mol
- Key Differences :
- Physical Properties :
- Lower molecular weight and polarity likely result in lower boiling/melting points than the target compound.
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
- Molecular Formula: C₆H₂BrClFNO₂
- Molecular Weight : 254.44 g/mol
- Key Differences :
- Hazard Profile :
1-Bromo-2,4-dimethyl-5-nitrobenzene
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
- Molecular Formula: C₇H₅BrFNO₃
- Molecular Weight : 266.02 g/mol
- Key Differences :
Comparative Data Table
Key Findings
Electronic Effects :
- Fluorine and nitro groups in the target compound create a strongly electron-deficient ring, favoring nucleophilic aromatic substitution. Methyl and methoxy groups in analogs alter reactivity by activating the ring .
Hazard Profiles :
- Chlorinated analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit higher toxicity risks than methyl- or fluorine-substituted derivatives .
Biological Activity
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is an aromatic compound with significant biological activity due to its unique molecular structure. This compound has been studied for its potential applications in pharmaceuticals and as a chemical intermediate in various synthetic processes.
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 112822-78-3
- Molecular Formula : C7H5BrF2N2O2
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that nitroaromatic compounds, including this compound, exhibit antimicrobial properties. The nitro group in the molecule is known to undergo reduction in bacterial systems, leading to the formation of reactive intermediates that can damage cellular components.
| Study | Microorganism | Activity |
|---|---|---|
| E. coli | Inhibition of growth at 50 µg/mL | |
| S. aureus | Moderate activity at 100 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The presence of bromine and nitro groups enhances its reactivity, which may contribute to its ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Induction of apoptosis via ROS generation |
| MCF7 | 15 | Cell cycle arrest at G2/M phase |
Mutagenicity
The mutagenic potential of this compound has been assessed using the Ames test. Results indicated that the compound exhibits mutagenic activity, particularly in strains of Salmonella typhimurium.
The mechanism by which this compound exerts its biological effects is primarily associated with:
- Nitro Group Reduction : The nitro group can be reduced to form reactive species that interact with DNA and proteins.
- Bromine Substitution : The bromine atom can participate in nucleophilic substitution reactions, altering cellular pathways.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Antibacterial Study : A study demonstrated that derivatives of nitroaromatic compounds showed enhanced antibacterial activity against resistant strains of bacteria. The study suggested that modifications on the benzene ring could improve potency.
- Cancer Research : In vitro studies on breast cancer cell lines revealed that compounds similar to this compound could inhibit tumor growth through mechanisms involving oxidative stress and apoptosis induction.
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene, considering its substituent effects?
Methodological Answer: The synthesis can be approached via sequential halogenation and nitration. A plausible route involves:
Bromination : Start with 2,4-difluoro-3-methylbenzene. Bromination using Br₂ with Fe as a catalyst introduces the bromo group at the meta position due to the electron-withdrawing fluorine substituents .
Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C). The methyl group acts as a weakly activating ortho/para director, but the nitro group’s meta-directing nature may dominate due to its strong electron-withdrawing effect.
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1.2 eq Br₂ for bromination).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (M+ = 267.94 g/mol). Look for fragmentation patterns (e.g., loss of Br or NO₂ groups).
- IR Spectroscopy : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C-Br stretch (~560 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions be resolved?
Methodological Answer: Discrepancies often arise from solvent effects or incomplete conformational analysis. To resolve:
DFT Calculations : Use Gaussian or ORCA to model the molecule with solvent parameters (e.g., chloroform’s PCM model). Compare computed vs. experimental ¹H/¹⁹F shifts.
Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers around the nitro group).
Cross-Validation : Compare with structurally similar compounds (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene ). Adjust computational parameters (basis sets, functionals) iteratively.
Q. What strategies mitigate competing reaction pathways in substitution reactions involving the bromo group?
Methodological Answer: The bromo group’s reactivity is influenced by adjacent substituents:
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions.
- Catalysis : Employ Pd(0) catalysts for Suzuki couplings, leveraging the bromo group’s leaving ability. Ensure inert atmosphere (N₂/Ar) to prevent catalyst oxidation.
- Directing Effects : The nitro group’s meta-directing nature may favor substitution at C5 or C5. Test regioselectivity using model reactions (e.g., with 4-bromo-1,2-diaminobenzene ).
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing effect deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability.
- Fluorine Substituents : Increase electrophilicity at the bromo-bearing carbon, facilitating nucleophilic attack.
- Comparative Analysis : Reference analogs like 4-bromo-2-chloro-6-fluorobenzoic acid , where fluorine enhances acidity and reaction rates. Use Hammett constants (σₘ for NO₂ = +0.71) to predict substituent effects.
Q. What safety protocols are critical for handling this compound under inert conditions?
Methodological Answer:
- Inert Atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and face shield.
- Waste Disposal : Quench bromo/nitro byproducts with NaHCO₃ before disposal. Follow guidelines in safety data sheets (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
